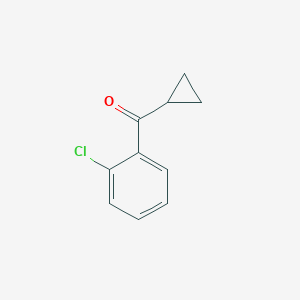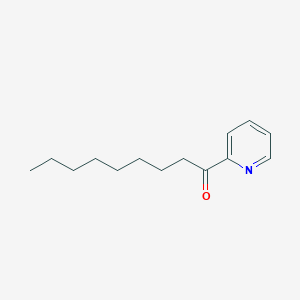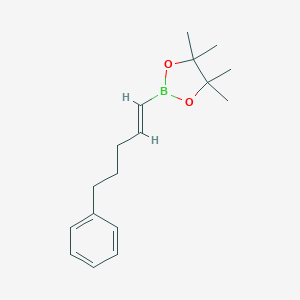
5-フェニル-1-ペンテンイルボロン酸ピナコールエステル
概要
説明
5-PHENYL-1-PENTENYLBORONIC ACID PINACOL ESTER is an organoboron compound widely used in organic synthesis. It is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a phenylpentene moiety.
科学的研究の応用
5-PHENYL-1-PENTENYLBORONIC ACID PINACOL ESTER has numerous applications in scientific research:
Chemistry: It is widely used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用機序
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound, being a boronic ester, is susceptible to hydrolysis . The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . This hydrolysis reaction could potentially influence its interaction with its targets.
Biochemical Pathways
Boronic esters are known to be involved in various reactions such as borylation at the benzylic c-h bond of alkylbenzenes , hydroboration of alkyl or aryl alkynes and alkenes , and coupling with aryl iodides to form aryl boronates .
Pharmacokinetics
It’s important to note that boronic esters, including this compound, are only marginally stable in water . Therefore, their bioavailability could be influenced by their stability in aqueous environments.
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be significantly influenced by the pH of its environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-PHENYL-1-PENTENYLBORONIC ACID PINACOL ESTER typically involves the reaction of a suitable alkenyl halide with a boronic ester. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst like Pd(PPh3)4. The reaction proceeds smoothly at room temperature or slightly elevated temperatures, yielding the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of 5-PHENYL-1-PENTENYLBORONIC ACID PINACOL ESTER can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.
化学反応の分析
Types of Reactions
5-PHENYL-1-PENTENYLBORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the alkenyl group to an alkyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alkyl-substituted dioxaborolanes.
Substitution: Various substituted dioxaborolanes depending on the nucleophile used.
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-2-(5-phenylpent-1-en-1-yl)-1,3,2-dioxaborolane: Similar structure but without the (E)-configuration.
4,4,5,5-Tetramethyl-2-(5-phenylpentyl)-1,3,2-dioxaborolane: Lacks the alkenyl group.
4,4,5,5-Tetramethyl-2-(5-phenylpent-1-yn-1-yl)-1,3,2-dioxaborolane: Contains an alkyne group instead of an alkene.
Uniqueness
5-PHENYL-1-PENTENYLBORONIC ACID PINACOL ESTER is unique due to its (E)-configuration, which imparts specific stereochemical properties. This configuration is crucial for certain stereospecific reactions, making it a valuable compound in organic synthesis.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-5-phenylpent-1-enyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)14-10-6-9-13-15-11-7-5-8-12-15/h5,7-8,10-12,14H,6,9,13H2,1-4H3/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUHQMVNJDKHRO-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101152524 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-5-phenyl-1-penten-1-yl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157945-84-1 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-5-phenyl-1-penten-1-yl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157945-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-5-phenyl-1-penten-1-yl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


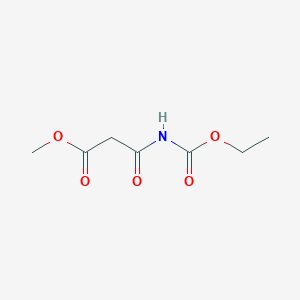
![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)
![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)
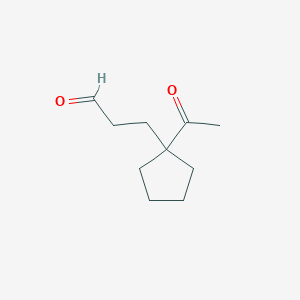
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)

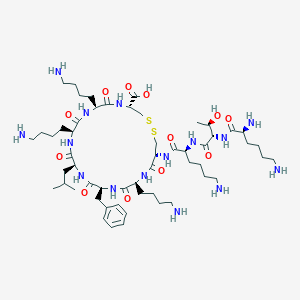
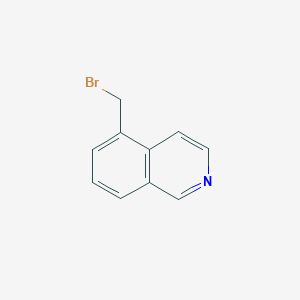
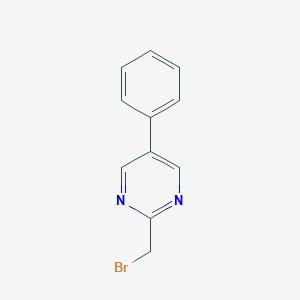


![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)
